molecular formula C8H5F6N3OS B11569099 6-methyl-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

6-methyl-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

Cat. No.: B11569099
M. Wt: 305.20 g/mol
InChI Key: HWRDQJNLGQTQJH-UHFFFAOYSA-N
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Description

6-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE is a heterocyclic compound that features a unique structure combining a thiazole ring and a triazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,4,4-trifluorobutanenitrile with a suitable thioamide in the presence of a base, followed by cyclization to form the desired thiazolo[3,2-a][1,3,5]triazine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE is unique due to the presence of two trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and agrochemicals.

Properties

Molecular Formula

C8H5F6N3OS

Molecular Weight

305.20 g/mol

IUPAC Name

6-methyl-2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

InChI

InChI=1S/C8H5F6N3OS/c1-3-2-19-5-16-6(7(9,10)11,8(12,13)14)15-4(18)17(3)5/h2H,1H3,(H,15,18)

InChI Key

HWRDQJNLGQTQJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(NC(=O)N12)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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